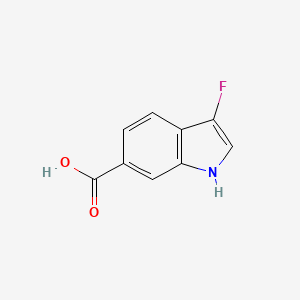

3-Fluoro-1H-indole-6-carboxylic Acid

Description

Properties

Molecular Formula |

C9H6FNO2 |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

3-fluoro-1H-indole-6-carboxylic acid |

InChI |

InChI=1S/C9H6FNO2/c10-7-4-11-8-3-5(9(12)13)1-2-6(7)8/h1-4,11H,(H,12,13) |

InChI Key |

MFSWBKHVMPDDPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=C2F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Fluoro-Indole Carboxylic Acids: Focus on 6-Fluoro-1H-indole-3-carboxylic acid

A Note to the Reader: Initial research for the specifically requested "3-Fluoro-1H-indole-6-carboxylic acid" did not yield sufficient public data, including a registered CAS number or detailed experimental literature, to construct a comprehensive and authoritative technical guide. This suggests the compound is either a novel or less-characterized molecule.

In the spirit of providing a valuable and scientifically grounded resource, this guide has been structured to focus on a closely related, well-documented, and commercially available isomer: 6-Fluoro-1H-indole-3-carboxylic acid . The principles, experimental logic, and applications discussed herein offer significant transferable insights for researchers working with substituted indole scaffolds.

Introduction: The Strategic Importance of Fluorinated Indoles in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold. The strategic introduction of a fluorine atom onto this scaffold, as seen in 6-Fluoro-1H-indole-3-carboxylic acid, can profoundly modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to protein targets through unique electronic interactions.

The carboxylic acid group is another critical functional moiety, present in approximately 25% of all commercial pharmaceuticals.[3] It often serves as a key interaction point with biological targets, enhances aqueous solubility, and provides a handle for further chemical modification. The combination of these three components—the indole core, a fluorine substituent, and a carboxylic acid—creates a molecular architecture of significant interest to researchers in drug development.

Physicochemical and Structural Properties

Understanding the fundamental properties of 6-Fluoro-1H-indole-3-carboxylic acid is essential for its application in research and development. These properties dictate its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 23077-44-3 | [4][5] |

| Molecular Formula | C₉H₆FNO₂ | [4] |

| Molecular Weight | 179.15 g/mol | [4][6] |

| Appearance | Solid | [5] |

| Storage Temperature | Room Temperature | [5] |

| InChIKey | ITDFSNLFIZWJDB-UHFFFAOYSA-N | [5] |

Structural Elucidation: A Look at the Crystal Structure

The three-dimensional arrangement of atoms in 6-Fluoro-1H-indole-3-carboxylic acid has been elucidated through X-ray crystallography. In its crystalline state, the molecule is nearly planar. The molecules form dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups. These dimers are further linked by N—H⋯O hydrogen bonds and π–π stacking interactions, with a centroid-centroid distance of 3.680 (2) Å.[6] This intricate network of non-covalent interactions is crucial for its solid-state properties and can inform computational docking studies.

Synthesis and Reactivity

Conceptual Synthetic Workflow

This diagram illustrates a plausible synthetic route, starting from the commercially available 6-fluoroindole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 6-Fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 28806318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Fluoro-1H-indole-3-carboxylic acid | 23077-44-3 [sigmaaldrich.com]

- 6. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Differential Characteristics of 3-Fluoro- and 6-Fluoroindole Carboxylic Acids for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the indole scaffold remains a cornerstone for the design of novel therapeutics and functional materials. The strategic introduction of fluorine atoms into this privileged heterocycle offers a powerful tool to modulate its physicochemical and biological properties. This guide provides an in-depth technical exploration of the key differences between two common regioisomers: 3-fluoroindole carboxylic acids and 6-fluoroindole carboxylic acids. Understanding these distinctions is paramount for researchers aiming to fine-tune molecular properties for specific applications, from enhancing drug-target interactions to optimizing the performance of organic electronics.

The Electronic Landscape: How Fluorine Position Dictates Reactivity and Acidity

The position of the fluorine atom on the indole ring profoundly influences the electronic distribution within the molecule, which in turn governs its reactivity and the acidity of the carboxylic acid moiety. This is a direct consequence of the interplay between fluorine's strong inductive electron-withdrawing effect (-I) and its weaker, yet significant, mesomeric (resonance) electron-donating effect (+M).

Fluorine at the 3-Position:

When fluorine is situated at the electron-rich C3 position of the indole ring, its powerful inductive effect dominates. This leads to a significant decrease in the electron density of the pyrrole ring. Consequently, the lone pair of electrons on the indole nitrogen is less available for delocalization, which can impact the aromaticity and nucleophilicity of the ring system.

Fluorine at the 6-Position:

In contrast, a fluorine atom at the C6 position on the benzene portion of the indole ring exerts its influence differently. While the inductive effect is still present, the mesomeric effect plays a more significant role in modulating the electron density of the benzene ring. This can lead to more subtle changes in the overall electronic character of the indole system compared to the direct and potent effect of a C3-fluoro substituent on the pyrrole ring.

These electronic disparities have a direct and measurable impact on the acidity (pKa) of the carboxylic acid group. A lower pKa value signifies a stronger acid.

dot graph TD { A[Inductive Effect (-I) of Fluorine] --> B{Electron Density at Carboxylate Group}; C[Mesomeric Effect (+M) of Fluorine] --> B; B --> D{Stability of the Carboxylate Anion}; D --> E{Acidity (pKa)}; } caption: "Influence of Fluorine's Electronic Effects on Acidity."

Physicochemical Properties: A Comparative Analysis

The seemingly subtle shift of a single fluorine atom from the 3- to the 6-position results in tangible differences in key physicochemical parameters that are critical for drug development, such as acidity (pKa) and lipophilicity (LogP).

| Property | 3-Fluoroindole-2-carboxylic acid | 6-Fluoroindole-4-carboxylic acid | 6-Fluoroindole-2-carboxylic acid |

| Predicted pKa | 3.28[1] | 4.84[2][3] | No direct prediction found |

| Predicted LogP | 1.97[1] | 1.89[2] | 2.4[4][5] |

| Melting Point (°C) | 215[1] | 200[2][3] | 244-250[6][7] |

Acidity (pKa): The predicted pKa of 3-fluoro-1H-indole-2-carboxylic acid is significantly lower (3.28) than that of 6-fluoro-1H-indole-4-carboxylic acid (4.84), indicating that the 3-fluoro isomer is a considerably stronger acid.[1][2][3] This is a direct consequence of the potent inductive electron-withdrawing effect of the fluorine at the 3-position, which stabilizes the resulting carboxylate anion.

Synthesis Strategies: Navigating the Regiochemistry

The synthesis of 3-fluoro and 6-fluoroindole carboxylic acids often requires distinct strategies to achieve the desired regioselectivity. The Fischer indole synthesis is a widely employed and versatile method for constructing the indole core.[1][9][10][11]

Protocol: Fischer Indole Synthesis of 6-Fluoroindole-2-carboxylic Acid

This protocol outlines a general approach for the synthesis of 6-fluoroindole-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science.[6][7][12]

Step 1: Formation of the Arylhydrazone

-

To a solution of 4-fluorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add an equimolar amount of pyruvic acid.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction and formation of the corresponding 4-fluorophenylhydrazone.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or extraction.

Step 2: Acid-Catalyzed Cyclization

-

The isolated 4-fluorophenylhydrazone is subjected to acid-catalyzed cyclization. Common catalysts include Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), or Lewis acids such as zinc chloride.[9]

-

The hydrazone is heated in the presence of the acid catalyst. The reaction temperature and time are crucial parameters that need to be optimized for the specific substrate.

-

The reaction proceeds through a[6][6]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.[9]

-

After the reaction is complete, the mixture is cooled and neutralized. The crude product is then purified by recrystallization or column chromatography to yield 6-fluoroindole-2-carboxylic acid.

dot graph TD { A[4-Fluorophenylhydrazine + Pyruvic Acid] --> B{Hydrazone Formation}; B --> C[Acid Catalyst (e.g., PPA)]; C --> D{[6][6]-Sigmatropic Rearrangement}; D --> E{Cyclization & Ammonia Elimination}; E --> F[6-Fluoroindole-2-carboxylic acid]; } caption: "Fischer Indole Synthesis Workflow."

The synthesis of 3-fluoroindole carboxylic acids can be more challenging due to the reactivity of the C3 position. Direct fluorination of an indole-3-carboxylic acid can be difficult and may lead to side products. Therefore, alternative strategies are often employed, such as the use of pre-fluorinated building blocks or specialized fluorinating reagents.[13]

Reactivity in Electrophilic Aromatic Substitution

The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for the C3 position.[14][15] The presence of a fluorine atom at either the 3- or 6-position will modulate this reactivity.

-

3-Fluoroindole Derivatives: The strong electron-withdrawing nature of the fluorine at C3 deactivates the pyrrole ring towards further electrophilic attack. This can make subsequent functionalization at other positions more challenging.

-

6-Fluoroindole Derivatives: With the fluorine located on the benzene ring, the C3 position of the pyrrole ring remains highly activated and is the primary site for electrophilic substitution. The fluorine at C6 will have a more subtle influence, potentially directing incoming electrophiles on the benzene ring to the ortho and para positions relative to itself (C5 and C7).

dot graph TD { subgraph 6-Fluoroindole A[Electrophile (E+)] --> B{C3 Position (Pyrrole Ring)}; end subgraph 3-Fluoroindole C[Electrophile (E+)] --> D{Pyrrole Ring (Deactivated)}; end } caption: "Electrophilic Attack on Fluoroindoles."

Implications for Biological Activity and Drug Design

The strategic placement of fluorine is a well-established strategy in medicinal chemistry to enhance various properties of a drug candidate, including metabolic stability, binding affinity, and membrane permeability.[13][16]

Metabolic Stability: The substitution of a hydrogen atom with a fluorine atom at a metabolically vulnerable position can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of a drug.[2][6][17] The choice between a 3-fluoro and a 6-fluoro substitution would depend on the specific metabolic liabilities of the parent molecule.

Binding Affinity: The electronegativity and small size of fluorine allow it to form favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. The differential electronic environments of 3-fluoro and 6-fluoroindoles can lead to distinct binding modes and affinities for a given protein target. For instance, 6-fluoroindole-2-carboxylic acid derivatives have shown promise in cancer research through their ability to form complexes with metal ions.[6][7][12]

Spectroscopic Distinctions

While a detailed analysis is beyond the scope of this guide, it is important to note that 3-fluoro and 6-fluoroindole carboxylic acids will exhibit distinct spectroscopic signatures, particularly in their 1H, 13C, and 19F NMR spectra. The coupling constants between fluorine and adjacent protons or carbons provide unambiguous structural information. The chemical shift of the fluorine atom itself is also highly sensitive to its electronic environment. Infrared spectroscopy will also show characteristic C-F stretching vibrations.

Conclusion

The choice between a 3-fluoro and a 6-fluoro substitution on an indole carboxylic acid scaffold is a critical decision in the design of new molecules with tailored properties. The 3-fluoro isomer is characterized by a more acidic carboxylic acid and a deactivated pyrrole ring, while the 6-fluoro isomer maintains the high nucleophilicity of the C3 position and has a less pronounced effect on the acidity of a distal carboxylic acid. These fundamental differences in electronics, physicochemical properties, and reactivity provide a rich toolbox for researchers and drug development professionals to rationally design the next generation of indole-based compounds. A thorough understanding of these principles, supported by empirical data, is essential for accelerating the discovery and optimization of new chemical entities.

References

-

Fluorine-containing indoles: Synthesis and biological activity. (2018). daneshyari.com. [Link]

-

6-fluoro-1H-indole-4-carboxylic Acid Properties. (2025, October 15). EPA. [Link]

-

The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. [Link]

-

6-Fluoroindole-2-Carboxylic Acid: A Cutting-Edge Synthesis Intermediate. Synthonix. [Link]

-

3-Fluoro-1H-indole-2-carboxylic acid Properties. (2025, October 15). EPA. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). ChemRxiv. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed. [Link]

-

6-Fluoroindole-2-carboxylic Acid | C9H6FNO2 | CID 4307444. PubChem. [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Electrophilic substitution at the indole. Germán Fernández. [Link]

-

A three-component Fischer indole synthesis. (2008). PubMed. [Link]

-

Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. [Link]

-

6-fluoro-1H-indole-4-carboxylic Acid Properties. (2025, October 15). EPA. [Link]

-

Synthesis and Chemistry of Indole. SlideShare. [Link]

-

Electrophilic Aromatic Substitution Reaction Mechanism. BYJU'S. [Link]

-

Electrophilic Aromatic Substitution. Cengage. [Link]

-

Electrophilic fluorination. Wikipedia. [Link]

-

6-Fluoroindole-2-carboxylic Acid | C9H6FNO2 | CID 4307444. PubChem. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

Electrophilic Aromatic Substitution. (2025, June 19). Making Molecules. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Useful Spectroscopic Data. University of Colorado Boulder. [Link]

-

Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (2020). PMC. [Link]

-

6-Fluoroindole-2-carboxylic acid. (2015, January 3). AWS. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. (2022, July 26). Frontiers. [Link]

-

The experimental Log P values of the saturated carboxylic acids (C 1 -C.... ResearchGate. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 6-Fluoroindole-2-carboxylic Acid | C9H6FNO2 | CID 4307444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. html.scad.edu [html.scad.edu]

- 8. researchgate.net [researchgate.net]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Fischer Indole Synthesis | TCI AMERICA [tcichemicals.com]

- 12. ossila.com [ossila.com]

- 13. daneshyari.com [daneshyari.com]

- 14. Electrophilic substitution at the indole [quimicaorganica.org]

- 15. byjus.com [byjus.com]

- 16. tandfonline.com [tandfonline.com]

- 17. chemrxiv.org [chemrxiv.org]

The Strategic Integration of Fluorinated Indole Carboxylic Acids in Modern Drug Discovery: A Technical Guide

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic drugs. Its unique electronic properties and versatile substitution patterns have made it a cornerstone of drug design. The strategic incorporation of fluorine, an element with a profound ability to modulate molecular properties, into the indole carboxylic acid framework has unlocked new avenues for therapeutic intervention. This guide provides an in-depth exploration of fluorinated indole carboxylic acid building blocks, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, properties, and application in the quest for novel therapeutics.

The Power of Fluorine: A Paradigm Shift in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[1] Its small size, comparable to a hydrogen atom, allows it to act as a bioisostere without significant steric hindrance.[2] However, its extreme electronegativity imparts a range of beneficial effects:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Strategic placement of fluorine can block common sites of metabolism, thereby increasing the half-life of a drug.[3]

-

Modulation of Physicochemical Properties:

-

Acidity (pKa): The potent electron-withdrawing nature of fluorine significantly lowers the pKa of nearby acidic protons, such as the carboxylic acid group on the indole ring.[4] This can influence a drug's ionization state at physiological pH, impacting its solubility, permeability, and ability to interact with target proteins.

-

Lipophilicity (logP): Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3] However, the effect is highly context-dependent on the position and number of fluorine atoms.

-

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[5]

Strategic Synthesis of Fluorinated Indole Carboxylic Acid Building Blocks

The synthesis of fluorinated indole carboxylic acids requires careful consideration of the desired substitution pattern and the compatibility of reaction conditions with the sensitive indole nucleus. Two classical methods, the Fischer and Leimgruber-Batcho syntheses, remain the workhorses for constructing the core indole scaffold, each with distinct advantages and disadvantages.

The Fischer Indole Synthesis: A Versatile Classic

The Fischer indole synthesis, a reaction that has been a staple of organic chemistry for over a century, involves the acid-catalyzed cyclization of an arylhydrazone.[6] The arylhydrazone is typically formed in situ from a fluorinated phenylhydrazine and an α-ketoester, such as ethyl pyruvate, to directly yield the indole-2-carboxylate ester.

Causality Behind Experimental Choices:

-

Choice of Acid Catalyst: A variety of Brønsted and Lewis acids can be employed, with polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅/MeSO₃H) being common choices for driving the reaction to completion. The choice of acid can influence the reaction rate and, in some cases, the regioselectivity with unsymmetrical ketones.[7]

-

Regioselectivity: When using a meta-substituted fluorophenylhydrazine, two regioisomeric indoles can be formed. The regiochemical outcome is influenced by both steric and electronic factors, with the electron-withdrawing nature of the fluorine substituent playing a key role in directing the cyclization.[8] For instance, the synthesis of 4-fluoro- and 6-fluoroindoles from 3-fluorophenylhydrazine can lead to a mixture of products, necessitating careful optimization of reaction conditions and purification.

Experimental Protocol: Synthesis of Ethyl 5-Fluoroindole-2-carboxylate via Fischer Indole Synthesis [3]

-

Hydrazone Formation: To a solution of 4-fluorophenylhydrazine hydrochloride in ethanol, add ethyl pyruvate. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding hydrazone.

-

Cyclization: The crude hydrazone is then subjected to acid-catalyzed cyclization. This is often achieved by heating the hydrazone in a strong acid such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured onto ice-water. The precipitated product is collected by filtration, washed, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

-

Hydrolysis: The resulting ethyl 5-fluoroindole-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as heating with aqueous sodium hydroxide, followed by acidification.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchwithnj.com [researchwithnj.com]

- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Activity: A Technical Guide to 3-Substituted 6-Carboxyindole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, has been the cornerstone of numerous therapeutic agents. Its unique electronic properties and versatile substitution patterns offer a rich playground for the design of novel bioactive molecules. This guide delves into a specific, yet profoundly important, class of these compounds: 3-substituted 6-carboxyindole derivatives . The strategic placement of a carboxyl group at the 6-position, combined with diverse functionalities at the 3-position, gives rise to a class of molecules with significant potential in oncology, virology, and microbiology.

As a Senior Application Scientist, this guide is structured to provide not just a compilation of literature, but a synthesized, logical narrative that explains the why behind the how. We will explore the synthetic rationale, dissect the nuances of biological activity, and elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of these fascinating molecules.

Section 1: The Synthetic Blueprint: Constructing the 3-Substituted 6-Carboxyindole Core

The journey to a potent therapeutic agent begins with its synthesis. The construction of the 3-substituted 6-carboxyindole scaffold requires a strategic approach, often involving a multi-step sequence. The presence of the electron-withdrawing carboxyl group at the 6-position influences the reactivity of the indole ring and must be considered in the synthetic design.

Establishing the 6-Carboxyindole Framework

The initial and critical step is the formation of the indole ring bearing a carboxyl group at the 6-position. A common and effective method is the hydrolysis of a precursor ester , such as methyl 1H-indole-6-carboxylate.

Experimental Protocol: Synthesis of 1H-Indole-6-carboxylic acid [1]

-

Dissolution: Dissolve methyl indole-6-carboxylate (11.0 g) in a mixture of tetrahydrofuran (150 ml), methanol (150 ml), and water (63 ml).

-

Hydrolysis: Add lithium hydroxide monohydrate (15.8 g) to the solution.

-

Reaction: Stir the mixture at 60°C for 6 hours.

-

Work-up: Concentrate the reaction mixture to remove the organic solvents. Dissolve the residue in water and acidify with 50% (v/v) hydrochloric acid.

-

Isolation: Collect the resulting precipitate by filtration and dry to yield indole-6-carboxylic acid.

Causality: The choice of a lithium hydroxide-mediated hydrolysis is a robust and high-yielding method for converting the methyl ester to the desired carboxylic acid without degrading the indole ring. The use of a mixed solvent system ensures the solubility of both the starting material and the reagent.

Introducing Diversity at the 3-Position

With the 6-carboxyindole core in hand, the next crucial step is the introduction of various substituents at the electron-rich 3-position. The choice of substitution strategy depends on the desired functionality.

Friedel-Crafts acylation is a classic method for introducing acyl groups. However, direct acylation of the indole-6-carboxylic acid can be challenging due to the deactivating effect of the carboxyl group and potential side reactions. A more controlled approach involves the acylation of a protected indole, followed by deprotection. A more direct approach involves the reaction with acyl chlorides or anhydrides under appropriate catalytic conditions.

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group (-CHO) at the 3-position, which can then serve as a versatile handle for further derivatization.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole [2]

-

Reagent Preparation: In a flask, cool a solution of N,N-dimethylformamide (DMF). Slowly add phosphorus oxychloride (POCl3) while maintaining the low temperature.

-

Reaction: Add the indole substrate to the Vilsmeier reagent.

-

Hydrolysis: After the reaction is complete, carefully pour the mixture onto ice and basify with an aqueous solution of sodium hydroxide.

-

Isolation: The 3-formylindole product can be isolated by filtration or extraction.

Causality: The Vilsmeier-Haack reaction proceeds via an electrophilic iminium ion, which readily attacks the electron-rich 3-position of the indole ring. This method is highly regioselective and generally provides good yields.

The Mannich reaction is an effective way to introduce aminomethyl substituents at the 3-position, which are often found in biologically active indole derivatives.

A Representative Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of a diverse library of 3-substituted 6-carboxyindole derivatives, starting from a commercially available precursor.

Caption: A generalized synthetic workflow for 3-substituted 6-carboxyindole derivatives.

Section 2: The Biological Arena: Unveiling the Therapeutic Potential

The true value of a chemical scaffold lies in its biological activity. 3-Substituted 6-carboxyindole derivatives have demonstrated promising activity across a spectrum of therapeutic areas, primarily in oncology, virology, and microbiology.

Anticancer Activity: Targeting the Engines of Proliferation

A significant body of research points to the potential of indole derivatives as anticancer agents, with many acting as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[3][4][5][6][7]

Mechanism of Action: Kinase Inhibition

Many 3-substituted 6-carboxyindole derivatives exert their anticancer effects by inhibiting key kinases involved in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][6] The indole scaffold can serve as a template to position functional groups that interact with the ATP-binding pocket of these kinases, leading to their inhibition. The 6-carboxy group can form crucial hydrogen bonds with the kinase active site, enhancing binding affinity and potency.

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

Introduction: The Strategic Importance of Fluorinated Indoles

An In-Depth Technical Guide to 3-Fluoro-1H-indole-6-carboxylic Acid for Advanced Research & Development

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance a range of pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeation, and binding affinity to target proteins.[1] The C-F bond is stronger than the C-H bond, making it more resistant to metabolic oxidation, a common pathway for drug deactivation.[1]

3-Fluoro-1H-indole-6-carboxylic acid is a particularly interesting building block for several reasons:

-

3-Fluoro Substitution: Fluorine at the 3-position of the indole ring is a unique modification. While direct fluorination of indoles can be challenging, it offers a way to modulate the electron density and reactivity of the indole nucleus.

-

6-Carboxylic Acid Moiety: The carboxylic acid group is a versatile functional handle.[2] It can participate in hydrogen bonding interactions with biological targets, improve aqueous solubility, and serve as a key point for further chemical modification and conjugation.[2][3] In drug design, carboxylic acid groups are often crucial for pharmacophore interactions.[2]

-

Combined Properties: The combination of these two functionalities on the indole scaffold presents a unique opportunity for the design of novel therapeutic agents with potentially improved drug-like properties. Indole-3-carboxylic acid and its derivatives are recognized as important intermediates for a variety of pharmaceutical products.[4][5]

Commercial Unavailability and the Need for Custom Synthesis

As of early 2026, a systematic search of major chemical supplier catalogs reveals a lack of readily available commercial sources for 3-Fluoro-1H-indole-6-carboxylic acid. While structurally similar compounds such as 6-fluoroindole-3-acetic acid and various other fluorinated indoles are available, the target molecule appears to be a niche compound requiring custom synthesis.[6][7][8] This guide, therefore, shifts focus to empowering research teams with the necessary knowledge to produce this valuable building block in-house or through a custom synthesis provider.

Proposed Synthetic Pathway

While a specific, published synthesis for 3-Fluoro-1H-indole-6-carboxylic acid is not readily found in the literature, a plausible multi-step synthetic route can be proposed based on established indole synthesis methodologies and fluorination techniques. The following pathway is a logical approach for a skilled synthetic organic chemist.

Diagram of Proposed Synthetic Workflow

Caption: Proposed Fischer indole synthesis route to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Hydrazinyl-3-fluorobenzoic acid

-

Starting Material: 4-Amino-3-fluorobenzoic acid.

-

Procedure: a. Dissolve 4-amino-3-fluorobenzoic acid in a suitable aqueous mineral acid (e.g., HCl). b. Cool the solution to 0-5 °C in an ice bath. c. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt. d. In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl. e. Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate of the hydrazine salt should form. f. Filter the solid, wash with a small amount of cold water, and then neutralize with a base (e.g., NaOH or NaHCO₃) to obtain the free hydrazine. g. Purify the product by recrystallization.

Step 2: Fischer Indole Synthesis

-

Reactants: 4-Hydrazinyl-3-fluorobenzoic acid and pyruvic acid.

-

Procedure: a. Reflux the 4-hydrazinyl-3-fluorobenzoic acid with a slight excess of pyruvic acid in a suitable solvent (e.g., ethanol or acetic acid) with an acid catalyst (e.g., H₂SO₄ or polyphosphoric acid). b. The reaction involves the formation of a hydrazone intermediate, followed by cyclization and elimination of ammonia to form the indole ring. c. Monitor the reaction by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product, 3-Fluoro-1H-indole-2,6-dicarboxylic acid. e. Filter the solid and wash thoroughly with water.

Step 3: Selective Decarboxylation

-

Starting Material: 3-Fluoro-1H-indole-2,6-dicarboxylic acid.

-

Procedure: a. The selective decarboxylation at the 2-position of an indole dicarboxylic acid is a standard transformation. b. Heat the dicarboxylic acid in a high-boiling solvent such as quinoline, often in the presence of a copper catalyst (e.g., copper powder or copper(I) oxide). c. The reaction temperature is typically high (200-250 °C). d. Monitor the evolution of CO₂ to track the reaction progress. e. After cooling, acidify the reaction mixture with HCl to precipitate the final product. f. Filter the crude 3-Fluoro-1H-indole-6-carboxylic acid and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quality Control and Analytical Characterization

As a synthesized compound intended for research, particularly in a drug discovery context, rigorous analytical characterization is paramount to ensure identity, purity, and stability.

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment | Aromatic and indole ring protons with characteristic chemical shifts and coupling constants. The presence of the fluorine will induce specific splitting patterns. |

| ¹³C NMR | Structural confirmation | Signals corresponding to the indole ring and carboxylic acid carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | Confirmation of fluorination | A singlet or multiplet in the expected chemical shift range for an aryl fluoride. |

| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated or deprotonated molecule. |

| HPLC | Quantitative purity determination | A high-purity peak (ideally >95%) with a defined retention time under specific chromatographic conditions. |

| Elemental Analysis | Confirmation of elemental composition | The experimentally determined percentages of C, H, N, and F should be within ±0.4% of the theoretical values. |

Potential Applications in Drug Discovery and Chemical Biology

While specific biological activities of 3-Fluoro-1H-indole-6-carboxylic acid are not yet documented, its structural features suggest several promising avenues for research:

-

Scaffold for Kinase Inhibitors: The indole nucleus is a common scaffold in kinase inhibitors. The unique electronic properties conferred by the 3-fluoro substituent could lead to novel binding interactions within the ATP-binding pocket of various kinases.

-

Precursor for Antiviral Agents: Indole derivatives have shown a broad spectrum of antiviral activities. The 6-carboxylic acid moiety can be derivatized to amides or esters to explore structure-activity relationships (SAR) for targets such as HIV-1 integrase.[9]

-

Development of Anticancer Agents: The indole core is present in many anticancer drugs. The metabolic stability offered by the fluorine atom could lead to compounds with improved pharmacokinetic profiles. Indole-3-carboxylic acid itself has been shown to enhance the potency of doxorubicin in colorectal cancer models.[5]

-

Probes for Chemical Biology: The compound can be used as a starting point to develop chemical probes to study the function of specific proteins. The carboxylic acid can be used for conjugation to reporter tags or affinity matrices.

Conclusion

3-Fluoro-1H-indole-6-carboxylic acid represents a novel and potentially valuable building block for medicinal chemistry and drug discovery. Although not currently available off-the-shelf, this guide provides a solid foundation for its synthesis and characterization. The proposed synthetic route, based on established chemical principles, offers a clear path to accessing this compound. The strategic incorporation of a 3-fluoro substituent and a 6-carboxylic acid on the indole scaffold opens up exciting possibilities for the development of new therapeutic agents with enhanced properties. Researchers in the pharmaceutical and biotechnology sectors are encouraged to explore the potential of this and related fluorinated indole derivatives in their R&D programs.

References

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642. [Link]

-

Li, J., et al. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10. [Link]

-

Lu, W. J., Zou, Z. H., & Luo, Y. H. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. [Link]

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

PubChem. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. Retrieved February 17, 2026, from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 128(10), 1081-1099. [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. scispace.com [scispace.com]

- 4. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. H61665.06 [thermofisher.com]

- 7. Combi-Blocks [combi-blocks.com]

- 8. 443-75-4 | 2-(6-Fluoro-1H-indol-3-yl)acetic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

An Application Scientist's Guide to the Solubility of 3-Fluoro-1H-indole-6-carboxylic Acid in DMSO and Methanol: Theoretical Principles and Practical Determination

Executive Summary

The successful progression of small molecules through the drug discovery pipeline is fundamentally dependent on their physicochemical properties, with solubility being a paramount parameter. This technical guide provides an in-depth analysis of the solubility of 3-Fluoro-1H-indole-6-carboxylic acid, a compound of interest due to its privileged indole scaffold, in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and methanol. This document moves beyond a simple data sheet to offer a framework for understanding solubility, including a theoretical assessment based on molecular structure, a discussion of solvent properties, and a detailed, field-proven experimental protocol for empirical solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and a practical methodology for characterizing compound solubility in preclinical development.

Introduction: The Molecular Profile of 3-Fluoro-1H-indole-6-carboxylic Acid

3-Fluoro-1H-indole-6-carboxylic acid belongs to the indole class of heterocyclic compounds, which are foundational structures in numerous pharmacologically active agents. An analysis of its structure provides predictive insights into its solubility behavior.

-

Indole Core: The bicyclic indole ring system is predominantly aromatic and hydrophobic.

-

Carboxylic Acid Group (-COOH): Attached at the 6-position, this group introduces significant polarity. It can act as a hydrogen bond donor (via the hydroxyl proton) and acceptor (via both oxygen atoms). Its acidity (pKa) means its ionization state is pH-dependent, a critical factor in aqueous solubility but less so in organic solvents.

-

Fluorine Atom (-F): The fluorine at the 3-position is a highly electronegative atom that can participate in polar interactions and alter the electronic properties of the indole ring, but it is also considered hydrophobic.

The interplay between the hydrophobic indole core and the polar carboxylic acid and fluorine substituents dictates the molecule's overall solvation properties.

The Dichotomy of Solvents: DMSO and Methanol in a Preclinical Workflow

The choice of solvent is a critical experimental parameter. DMSO and methanol serve distinct but equally vital roles in the laboratory.

Dimethyl Sulfoxide (DMSO): The Universal Stocking Solvent

DMSO is a polar aprotic solvent renowned for its exceptional ability to dissolve a vast range of both polar and nonpolar compounds.[1][2][3] This makes it the industry standard for creating high-concentration stock solutions for compound libraries used in high-throughput screening.[1][2] Its miscibility with water and cell culture media is a key advantage, though care must be taken as DMSO can have concentration-dependent effects on cell physiology.[1][4] Its high boiling point also minimizes evaporation, ensuring concentration accuracy.[1]

-

Solvation Mechanism: As a potent hydrogen bond acceptor, DMSO is expected to interact strongly with the hydrogen bond donors on 3-Fluoro-1H-indole-6-carboxylic acid, namely the indole N-H and the carboxylic acid O-H. This strong interaction is predictive of high solubility.

Methanol (MeOH): The Analytical and Protic Workhorse

Methanol is a polar protic solvent, meaning it can act as both a hydrogen bond donor and acceptor.[5] It is widely used as a mobile phase component in analytical techniques like High-Performance Liquid Chromatography (HPLC), for compound purification via recrystallization, and in certain formulation studies.[6] While it is an excellent solvent for many polar compounds, its solvation power can differ significantly from DMSO.[5][7]

-

Solvation Mechanism: Methanol can form a comprehensive hydrogen-bonding network with the solute. However, the interaction between methanol's less polar methyl group and the indole core may also play a role.[8] The solubility of indole-based compounds in methanol is generally high but must be empirically determined for a direct comparison with DMSO.[8]

Experimental Determination of Thermodynamic Solubility

While theoretical assessment is valuable, empirical data is non-negotiable for scientific rigor. The following protocol describes the "shake-flask" method, a gold-standard approach for determining equilibrium (thermodynamic) solubility, which represents the true maximum concentration of a solute in a solvent at equilibrium.[9]

Principle

This method involves creating a supersaturated mixture of the compound and solvent, allowing it to reach equilibrium over an extended period. The excess, undissolved solid is then removed, and the concentration of the compound in the saturated supernatant is quantified.[9][10]

Protocol: Equilibrium Solubility of 3-Fluoro-1H-indole-6-carboxylic Acid

Materials:

-

3-Fluoro-1H-indole-6-carboxylic acid

-

Anhydrous DMSO (High Purity)

-

HPLC-grade Methanol

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes or glass vials

-

Vortex mixer

-

Thermostatic orbital shaker or rotator

-

High-speed centrifuge

-

Calibrated micropipettes

-

HPLC system with UV detector (or other suitable quantitative method)

Methodology:

-

Preparation of Supersaturated Mixture:

-

Accurately weigh approximately 5-10 mg of 3-Fluoro-1H-indole-6-carboxylic acid into a pre-weighed 2 mL tube. Record the exact mass.

-

Add a defined volume of the test solvent (e.g., 500 µL of DMSO or Methanol) to the tube. This should create a slurry with visible excess solid.

-

Vortex the mixture vigorously for 2-3 minutes to ensure the compound is well-dispersed and initial dissolution occurs.[11][12]

-

-

Equilibration:

-

Place the sealed tubes in a thermostatic orbital shaker set to room temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for 24 to 48 hours.

-

Scientist's Note: This extended equilibration time is the most critical step to differentiate thermodynamic from kinetic solubility.[9] Shorter incubation times may measure a transient, supersaturated state, leading to an overestimation of the true solubility.

-

-

Separation of Undissolved Solid:

-

Following equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet all undissolved solid material.[11]

-

Scientist's Note: It is crucial that this step is performed at the same temperature as the equilibration to prevent temperature-induced changes in solubility.[13]

-

-

Sample Collection and Dilution:

-

Carefully open the tube and, without disturbing the pellet, withdraw a precise volume (e.g., 50 µL) of the clear supernatant from the top portion of the liquid.

-

Transfer the supernatant to a clean tube and dilute it with an appropriate solvent (e.g., methanol or acetonitrile are common for HPLC analysis) to a concentration that falls within the linear range of your analytical method. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary. Record the dilution factor accurately.

-

-

Quantification:

-

Prepare a set of calibration standards of 3-Fluoro-1H-indole-6-carboxylic acid of known concentrations.

-

Analyze the diluted sample and the calibration standards using a validated HPLC-UV method.

-

Determine the concentration of the diluted sample by interpolating its response against the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the supernatant using the formula:

-

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

-

To convert to molarity (mM):

-

Solubility (mM) = [Solubility (mg/mL) / Molecular Weight ( g/mol )]

-

(Molecular Weight of C₉H₆FNO₂: 179.15 g/mol )

-

-

Data Presentation

Quantitative results should be summarized for clarity and direct comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |

| DMSO | 25 | Exp. Value | Calc. Value | e.g., Clear solution |

| Methanol | 25 | Exp. Value | Calc. Value | e.g., Clear solution |

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of 3-Fluoro-1H-indole-6-carboxylic acid in DMSO and methanol is a critical dataset for its advancement in any research or development setting. Based on its molecular structure, high solubility is anticipated in DMSO due to its powerful hydrogen bond accepting nature. Good solubility is also expected in methanol, though empirical measurement is essential for a definitive comparison. Adherence to a rigorous, validated protocol, such as the shake-flask method detailed herein, is paramount for generating trustworthy and reproducible data. This guide provides both the theoretical foundation and the practical tools necessary for scientists to confidently characterize this key physicochemical property.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Pro-Chem. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Pharmaffiliates. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

Chemistry LibreTexts. (n.d.). Solubility. Retrieved from [Link]

-

JoVE. (2020, March 26). Solubility - Concept. Retrieved from [Link]

-

MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

-

Silver Fern Chemical. (2024, September 9). Innovative Applications of DMSO. Retrieved from [Link]

-

Biotage. (2023, January 18). What is the purpose of methanol in an extraction method?. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

-

MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. mdpi.com [mdpi.com]

- 5. chromtech.com [chromtech.com]

- 6. dawnscientific.com [dawnscientific.com]

- 7. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Solubility - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Profiling of 3-Fluoroindole Carboxylic Acid Derivatives

Executive Summary: The Fluorine Effect in Indole Scaffolds

In medicinal chemistry, the indole ring is a "privileged structure," serving as the core for drugs ranging from indomethacin to sumatriptan. However, the metabolic liability of the electron-rich C3 position often necessitates bioisosteric replacement or blocking.

Substituting hydrogen with fluorine at the C3 position is a high-value strategy.[1] It blocks metabolic oxidation (CYP450 mediated) while modulating the acidity (pKa) of proximal functional groups. This guide focuses on 3-fluoroindole-2-carboxylic acid and its derivatives, a class of compounds where the electronegativity of fluorine (

Key Insight: Unlike standard indoles, 3-fluoroindoles possess unique instability. They are prone to tautomerization into 3-fluoroindolenines or hydrolysis to oxindoles. Therefore, understanding their pKa is not just about solubility—it is a probe of their electronic stability.

Structural & Electronic Analysis

The introduction of fluorine at C3 exerts two opposing electronic effects on the indole ring:

-

Inductive Withdrawal (-I): Highly strong. Withdraws electron density from the ring, stabilizing the carboxylate anion at C2, thereby lowering the pKa (increasing acidity).

-

Resonance Donation (+R): Weak. Fluorine can donate lone pair electrons into the

-system, but this is geometrically disfavored in the indole 3-position relative to the 2-carboxyl group compared to the dominant inductive effect.

Visualizing the Electronic Landscape

The following diagram illustrates the electronic pressure applied by the 3-Fluoro substituent and its impact on the C2-Carboxylic acid.

Figure 1: Structure-Activity Relationship (SAR) of 3-fluoroindole-2-carboxylic acid. The 3-F substituent stabilizes the C2-carboxylate anion via inductive withdrawal, lowering pKa.

Quantitative Data: pKa Values and Predictions

Exact experimental pKa values for specific 3-fluoroindole derivatives are rarely reported in open literature due to the synthetic instability of the parent 3-fluoroindole. However, using Hammett substituent constants and baseline experimental data for Indole-2-carboxylic acid, we can derive high-confidence predicted ranges.

Table 1: Comparative Physicochemical Profile[2]

| Compound | Substituent (C3) | Experimental pKa (COOH) | Predicted pKa (COOH)* | Electronic Effect ( | Stability Profile |

| Indole-2-COOH | H | 3.87 [1] | 3.90 | 0.00 | Stable |

| Indole-3-COOH | -COOH at C3 | 5.29 [2] | 5.30 | N/A | Stable |

| 3-F-Indole-2-COOH | F | N/A | 3.45 - 3.65 | Metastable (Acid sensitive) | |

| 3-Cl-Indole-2-COOH | Cl | N/A | 3.55 - 3.75 | Stable | |

| 3-Me-Indole-2-COOH | CH3 | 4.05 [3] | 4.10 | Stable |

*Predictions based on Hammett equation shift (

Interpretation:

-

The Indole-2-carboxylic acid is considerably more acidic (pKa ~3.9) than the Indole-3-carboxylic acid (pKa ~5.3) because the C2-carboxylate anion is stabilized by the inductive pull of the adjacent Nitrogen atom.

-

Adding Fluorine at C3 further stabilizes this anion, likely dropping the pKa by 0.2–0.4 units.

-

Implication: At physiological pH (7.4), 3-fluoroindole-2-carboxylic acid will be >99.9% ionized (anionic), limiting passive permeability unless specific transporters are engaged.

Experimental Methodologies

A. Synthesis: The Selectfluor Route

The synthesis of 3-fluoroindoles is non-trivial.[2] Direct fluorination often leads to 3,3-difluoroindolines or rearrangement to 3-fluorooxindoles [4].

Recommended Protocol:

-

Reagent: Selectfluor (F-TEDA-BF4).[3]

-

Solvent: Acetonitrile (anhydrous). Avoid water to prevent oxindole formation.

-

Conditions: 0°C to RT under Nitrogen atmosphere.

-

Workup: Rapid filtration through basic alumina to remove HF byproducts which catalyze decomposition.

B. pKa Determination Protocol (Potentiometric)

Due to the potential instability of the C-F bond in acidic media, standard UV-titration may yield artifacts. Fast-Scan Potentiometric Titration is the validated method.

Step-by-Step Workflow:

-

Preparation: Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic.

-

Titrant: Carbonate-free 0.1 M KOH.

-

Execution: Titrate from pH 2.0 to pH 12.0.

-

Data Analysis: Use the Bjerrum difference plot to identify the equivalence point.

Workflow Visualization

Figure 2: Decision tree for accurate pKa determination of hydrophobic indole derivatives.

Implications for Drug Design[6]

Metabolic Stability vs. Reactivity

The primary reason to synthesize 3-fluoroindole-2-carboxylic acid derivatives is to block the metabolic soft spot at C3.

-

Indole metabolism: Typically involves C3-hydroxylation followed by ring opening.

-

Fluorine Blockade: The C-F bond (116 kcal/mol) is too strong for CYP450 oxo-ferryl species to cleave easily.

Lipophilicity (LogD)

While Fluorine is lipophilic, the ionization driven by the lowered pKa masks this effect.

-

LogP (Neutral): Increases by ~0.2 units with F-substitution.

-

LogD (pH 7.4): Decreases significantly because the molecule is more acidic and thus more fully ionized at physiological pH.

References

-

GuideChem. (2025). Indole-2-carboxylic acid Properties and pKa Data. Retrieved from

-

ChemicalBook. (2025). Indole-3-carboxylic acid Physicochemical Properties. Retrieved from

-

PubChem. (2025).[4][5] Indole-2-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[6] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642. Retrieved from

-

Panferova, L. I., et al. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. Journal of Organic Chemistry, 82, 745-753.[2] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-Fluoroindoles via Photoredox Catalysis [organic-chemistry.org]

- 3. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor | Scilit [scilit.com]

- 4. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

Methodological & Application

Application Note: Photoredox Catalysis Methods for 3-Fluoroindole Synthesis

[1][2][3][4]

Executive Summary & Scientific Rationale

The 3-fluoroindole scaffold is a "privileged structure" in medicinal chemistry. The introduction of fluorine at the C3 position of the indole ring blocks the primary site of metabolic oxidation (cytochrome P450 hydroxylation) while modulating lipophilicity (

The Challenge: Traditional electrophilic fluorination (e.g., using NFSI or Selectfluor under thermal conditions) often fails to yield 3-fluoroindole as the major product. Due to the high nucleophilicity of the C3 position, these reactions typically proceed to 3,3-difluoroindolines or 3-fluorooxindoles via over-fluorination and subsequent hydrolysis (dearomatization).

The Photoredox Solution: This guide details the "De Novo" Radical Cascade Approach , widely regarded as the most robust photoredox method for accessing the monofluoro aromatic indole core. By utilizing a Ruthenium-based photocatalyst and a gem-difluoroalkyl radical precursor , this method constructs the indole ring around the fluorine atoms, followed by controlled HF elimination to re-aromatize. This bypasses the selectivity issues of direct C-H fluorination.

Mechanistic Principles

Understanding the mechanism is vital for troubleshooting. This protocol relies on a Reductive Quenching Cycle involving a gem-difluoroiodomethyl precursor (

The Pathway[3][5][6][7]

-

Photoexcitation: Blue light (

nm) excites -

Reductive Quenching: Triphenylphosphine (

) acts as a reductive quencher (or nucleophilic activator), generating the active radical species from the -

Radical Cyclization: The resulting

-difluoro radical undergoes intramolecular addition to the pendant aryl ring (Sommelet–Hauser type or direct radical attack). -

Defluorinative Aromatization: Unlike standard radical additions that might stall, this cascade involves a specific

-fluoride elimination (loss of HF), driven by the restoration of aromaticity, yielding the 3-fluoroindole.

Mechanistic Visualization[7]

Figure 1: Mechanistic cycle for the synthesis of 3-fluoroindoles via gem-difluoro radical cyclization and defluorinative aromatization.

Experimental Protocol: The Panferova-Dilman Method[4][5]

This protocol is adapted from the seminal work by Panferova et al. (J. Org. Chem. 2017), which remains the benchmark for accessing this scaffold without over-fluorination.

Reagents & Equipment Table

| Component | Specification | Role |

| Substrate | N-aryl-2-bromo-2,2-difluoroethylamine (or | Precursor |

| Photocatalyst | SET Catalyst | |

| Additive | Triphenylphosphine ( | Radical Initiator/Reductant |

| Base | HF Scavenger | |

| Solvent | DMSO or MeOH/MeCN | Medium |

| Light Source | 5W-12W Blue LED (450-465 nm) | Excitation Source |

| Atmosphere | Argon or Nitrogen (Degassed) | Prevents |

Step-by-Step Procedure

Step 1: Precursor Preparation (If not commercial)

-

Synthesize the iododifluoromethylated N-arylamine via nucleophilic addition of iminium ions to

sources. Ensure the precursor is dry and pure.

Step 2: Reaction Assembly

-

In an 8 mL clear glass vial equipped with a magnetic stir bar, add:

-

Substrate (0.2 mmol, 1.0 equiv)

- (1.5 mg, 0.002 mmol, 1 mol%)

- (Use 0.3 equiv if using the Iodo-precursor; stoichiometric if using Bromo-precursor).

-

-

Dissolve in DMSO (2.0 mL). Note: DMSO is preferred for stabilizing the polar transition states.

Step 3: Degassing (Critical)

-

Seal the vial with a septum cap.

-

Sparge the solution with Argon for 10–15 minutes via a balloon and outlet needle. Oxygen is a potent quencher of the excited Ruthenium triplet state.

Step 4: Irradiation

-

Place the vial 2–3 cm away from the Blue LED source.

-

Fan cooling is mandatory to maintain the reaction at Room Temperature (20–25 °C). Thermal heating can promote side reactions.

-

Stir vigorously under irradiation for 8–12 hours.

Step 5: Monitoring & Workup

-

TLC/LCMS: Look for the disappearance of the starting material (

) and the appearance of the product ( -

Quench: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash: Wash combined organics with brine to remove DMSO. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc). 3-Fluoroindoles are typically less polar than the starting amines.

Critical Optimization Parameters

Catalyst Selection

While organic dyes (Eosin Y) are cheaper, Ruthenium (

The Role of Phosphine ( )

In this specific mechanism,

-

Optimization Tip: If conversion is low, increase

to 1.0 equiv. -

Warning: Excess phosphine can complicate purification.

Substrate Scope Limitations

-

Electron-Donating Groups (EDGs): (e.g., -OMe on the aryl ring) facilitate the cyclization by making the ring more nucleophilic toward the radical.

-

Electron-Withdrawing Groups (EWGs): (e.g., -NO2) significantly slow down the cyclization step. For these, heating to 40 °C (mildly) or increasing catalyst loading to 2-3 mol% may be required.

Troubleshooting Guide (Self-Validating)

| Observation | Root Cause | Corrective Action |

| No Reaction (Starting Material Recovered) | Re-degas for 20 mins. Check LED distance. Ensure | |

| Product is 3,3-Difluoroindoline | Incomplete aromatization (HF elimination failed). | Add a mild base (DIPEA, 2.0 eq) to facilitate proton removal and fluoride elimination. |

| Complex Mixture / Decomposition | Over-heating during irradiation. | Use a stronger fan or a water-jacketed reaction vessel to keep T < 25 °C. |

| Low Yield with Bromo-precursor | C-Br bond is stronger than C-I. | Switch to the Iodo-analog ( |

Workflow Visualization

Figure 2: Operational workflow for the photoredox synthesis of 3-fluoroindoles.

References

-

Primary Protocol (Cascade Synthesis): Panferova, L. I., Smirnov, V. O., Levin, V. V., Kokorekin, V. A., Struchkova, M. I., & Dilman, A. D. (2017).[2] Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry, 82(1), 745–753.[3][2][1] [Link][2]

-

Selectfluor Reactivity Context (Direct Fluorination Issues): Lin, R., Ding, S., Shi, Z., & Jiao, N. (2011).[4] An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent.[2][4][5] Organic Letters, 13(17), 4498–4501.[4] [Link] (Note: Cited to demonstrate why direct fluorination often leads to difluoro-products, validating the need for the Panferova protocol).

-

General Photoredox Fluorination Review: Pitzer, L., & Ritter, T. (2022). Late-Stage Fluorination with Selectfluor. Accounts of Chemical Research. [Link]

Sources

- 1. Synthesis of 3-Fluoroindoles via Photoredox Catalysis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 3-Fluoroindoles via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

Application Note: High-Fidelity Peptide Coupling Protocols for 3-Fluoro-1H-indole-6-carboxylic acid

Abstract

The coupling of 3-Fluoro-1H-indole-6-carboxylic acid presents a unique set of chemoselective challenges distinct from standard aliphatic amino acid couplings. The presence of the C3-fluorine atom exerts a strong inductive electron-withdrawing effect ($ -I $), which lowers the pKa of the indole N-H, increasing the risk of competitive N-acylation (dimerization). This Application Note provides two validated protocols: a standard high-yield method using HATU for general amines, and a specialized Ghosez’s Reagent protocol for sterically hindered or unreactive amines. These methods prioritize regioselectivity, preventing side reactions at the unprotected indole nitrogen.[1]

Chemical Context & Strategic Analysis

The Electronic "Tug-of-War"

To successfully couple this substrate, one must understand the electronic perturbations caused by the fluorine atom at the C3 position:

-

Indole N-H Acidity: The fluorine atom ($ \sigma_I \approx 0.50 $) withdraws electron density from the indole ring.[1] While unsubstituted indole has a pKa of ~16.2 (in DMSO), the 3-fluoro substituent lowers this value, making the N-H proton more susceptible to deprotonation by tertiary amine bases (e.g., TEA, DIPEA).[1]

-

Carboxylate Reactivity: The 6-position is remote from the nitrogen, but the overall electron-deficient nature of the ring makes the carboxylic acid slightly more acidic and the resulting activated ester more electrophilic.

The Primary Failure Mode: N-Acylation

The most common failure mode is the formation of N-acyl indole byproducts (or oligomers). If the reaction mixture becomes too basic, or if the amine nucleophile is weak, the deprotonated indole nitrogen of one molecule will attack the activated ester of another.

Prevention Strategy:

-

Stoichiometry Control: Never use a large excess of base (> 3.0 eq).

-

Base Selection: Use sterically bulky bases (DIPEA) over smaller bases (TEA) to minimize N-H deprotonation kinetics.[1]

-

Activation Kinetics: Ensure the amine is present immediately upon activation, or use "one-pot" addition to quench the active ester rapidly.[1]

Decision Matrix & Workflow

The following decision tree outlines the logic for selecting the appropriate protocol based on the amine partner's properties.

Figure 1: Strategic decision tree for selecting coupling conditions based on amine sterics and solubility.

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Primary amines, secondary amines, and routine synthesis.[1] Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester) which reacts faster than the standard OBt ester, crucial for overcoming the lower nucleophilicity of the amine if present.

Materials

-

Substrate: 3-Fluoro-1H-indole-6-carboxylic acid (1.0 eq)

-

Reagent: HATU (1.1 eq)[1]

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 – 2.5 eq)[1]

-

Solvent: Anhydrous DMF (0.1 M concentration)

-

Amine Partner: 1.1 – 1.2 eq

Step-by-Step Procedure

-

Dissolution: In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve 3-Fluoro-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 eq) via syringe. Stir for 5 minutes.

-

Note: Do not exceed 2.5 eq of base to protect the indole NH.

-

-

Activation: Add HATU (1.1 eq) in one portion. The solution typically turns yellow/orange.[1] Stir for 10–15 minutes at Room Temperature (RT).

-

Coupling: Add the Amine partner (1.2 eq).[1]

-

Reaction: Stir at RT for 2–4 hours.

-

Optimization: If conversion is <50% after 2 hours, heat to 40°C. Avoid temperatures >60°C to prevent oligomerization.[1]

-

-

Workup:

-

Dilute with EtOAc.[1]

-

Wash with 0.5 M HCl (to remove excess DIPEA and unreacted amine).[1] Caution: Do not use strong acid if product is acid-sensitive.

-

Wash with Sat. NaHCO3 (to remove unreacted indole acid and HATU byproducts).[1]

-

Wash with LiCl (5% aq) to remove DMF.[1]

-

Dry over Na2SO4, filter, and concentrate.[1]

-

Protocol B: Ghosez’s Reagent (Acid Chloride Method)

Best for: Weak nucleophiles (anilines), sterically hindered amines, or when HATU fails.[1]

Why this works: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions , avoiding the harsh acidity of Thionyl Chloride (

Materials

-

Substrate: 3-Fluoro-1H-indole-6-carboxylic acid (1.0 eq)

-

Reagent: Ghosez’s Reagent (1.2 – 1.5 eq) [Commercial or prepared in situ]

-

Solvent: Dry DCM (preferred) or THF.[1]

-

Base: Pyridine (2.0 eq) or DIPEA (2.0 eq) – added only during amine addition step.[1]

Step-by-Step Procedure

-

Acid Chloride Generation: Suspend the indole acid (1.0 eq) in anhydrous DCM (0.1 M) under inert atmosphere.

-

Reagent Addition: Add Ghosez’s Reagent (1.2 eq) dropwise at 0°C.

-

Activation: Allow to warm to RT and stir for 1–2 hours.

-

Visual Check: The suspension should become a clear solution as the acid converts to the soluble acid chloride.[1]

-

-

Coupling: Cool the mixture back to 0°C. Add the Amine (1.1 eq) followed by Pyridine (2.0 eq).

-

Critical: Adding the base after the acid chloride is formed prevents the base from interfering with the activation step.[1]

-

-

Reaction: Stir at RT for 2–12 hours.

-

Quench: Add water to hydrolyze any remaining acid chloride.[1]

-

Workup: Standard extraction with DCM/Water.

Troubleshooting & Optimization Data

Common Issues Table

| Symptom | Probable Cause | Corrective Action |

| Low Yield + Indole Dimer | Base concentration too high; N-H deprotonation. | Reduce DIPEA to 1.5 eq. Switch to Protocol B (Neutral activation). |

| No Reaction (SM remains) | Acid activation failed due to sterics or electronics. | Switch to Protocol B (Acid Chloride is a smaller, harder electrophile than HATU ester).[1] |

| Product stuck in DMF | Poor partitioning during workup. | Use 5% LiCl aqueous washes (x3) to pull DMF out of the organic layer.[1] |

| Racemization | (Only if Amine is chiral) High pH or over-activation.[1] | Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1] T3P has the lowest epimerization rates.[1] |

3-Fluoro Stability Note

The C-F bond at the 3-position is generally robust. However, avoid using strong nucleophiles (e.g., thiolates, alkoxides) in the coupling step, as

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] [1]

-

Rationale: The definitive review on general coupling reagents and mechanisms.[1]

-

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] [1]

- Rationale: Validates the use of T3P and HATU in industrial/medicinal chemistry contexts.

-

Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions.[1][2] Journal of the Chemical Society, Chemical Communications, (24), 1180-1181. [1]

-

Rationale: The original authority on Ghosez's reagent for neutral acid chloride formation.[1]

-

-

Panferova, L. I., et al. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis.[1][3] The Journal of Organic Chemistry, 82(1), 745–753.[1][3] [1]

- Rationale: Provides background on the electronic properties and stability of the 3-fluoroindole scaffold.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1]

- Rationale: Critical comparison of H

Sources

Technical Application Note: Optimized Fischer Esterification of 3-Fluoro-1H-indole-6-carboxylic Acid

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized protocol for the Fischer esterification of 3-Fluoro-1H-indole-6-carboxylic acid , a sensitive scaffold often used in the development of indoleamine 2,3-dioxygenase (IDO) inhibitors and other heterocyclic pharmacophores.

Abstract & Strategic Context

The introduction of fluorine into the indole scaffold alters pKa, metabolic stability, and lipophilicity, making 3-Fluoro-1H-indole-6-carboxylic acid a high-value intermediate. However, the 3-fluoroindole moiety presents a specific synthetic challenge: it is electronically distinct from the parent indole and can be susceptible to acid-catalyzed degradation or defluorination under harsh reflux conditions typical of classical Fischer esterification (e.g., conc. H₂SO₄ at 80°C).

This guide prioritizes Method B (TMSCl-Mediated Esterification) over classical methods. By generating anhydrous HCl in situ at controlled temperatures, this protocol minimizes polymerization risks while driving the equilibrium to completion via the water-scavenging properties of trimethylsilyl chloride (TMSCl).